Advanced Structural and Synthetic Profiling of 2-(Azetidin-3-yl)-N,N-dimethylacetamide in Drug Discovery
Advanced Structural and Synthetic Profiling of 2-(Azetidin-3-yl)-N,N-dimethylacetamide in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of highly functionalized, low-molecular-weight building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(azetidin-3-yl)-N,N-dimethylacetamide (CAS: 1344324-95-3) has emerged as a privileged scaffold. By combining the rigid, sp3-rich architecture of an azetidine ring with the hydrogen-bond accepting capability of an N,N-dimethylacetamide moiety, this compound serves as a versatile vector for kinase inhibitors and other targeted therapeutics.
This whitepaper provides an authoritative, in-depth analysis of the chemical properties, synthetic methodologies, and drug discovery applications of this critical building block, ensuring that bench scientists and process chemists can reliably integrate it into their workflows.
Chemical Architecture and Physicochemical Profiling
The push towards "escaping from flatland" in drug discovery emphasizes the need for higher fractions of sp3-hybridized carbons ( Fsp3 ). The azetidine core inherently satisfies this requirement, offering a constrained conformational space that minimizes entropic penalties upon target binding while improving aqueous solubility compared to planar aromatic equivalents.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of 2-(azetidin-3-yl)-N,N-dimethylacetamide, which dictate its behavior in physiological environments and synthetic matrices [1].
| Property | Value | Implication for Drug Design |
| CAS Number | 1344324-95-3 | Unique identifier for procurement and registry. |
| Molecular Formula | C₇H₁₄N₂O | Low molecular weight allows for downstream elaboration. |
| Molecular Weight | 142.20 g/mol | High ligand efficiency (LE) potential. |
| SMILES String | CN(C(=O)CC1CNC1)C | Computational modeling and cheminformatics input. |
| H-Bond Donors | 1 (Azetidine NH) | Provides a critical vector for hinge-region kinase binding. |
| H-Bond Acceptors | 2 (Amide O, Azetidine N) | Enhances aqueous solubility and target interaction. |
| Rotatable Bonds | 3 | Balances flexibility with conformational pre-organization. |
Pharmacophore Logic
The structural components of this molecule are not arbitrary; they are selected to solve specific medicinal chemistry challenges. The diagram below illustrates the causal relationship between the structural features of the molecule and its resulting pharmacological utility.
Fig 1: Logical mapping of structural features to pharmacological benefits.
Strategic Applications in Medicinal Chemistry
The utility of 2-(azetidin-3-yl)-N,N-dimethylacetamide is heavily documented in the development of highly selective kinase inhibitors.
JAK Inhibitors: Janus Kinase (JAK) inhibitors rely heavily on precise spatial arrangements to achieve selectivity among JAK1, JAK2, JAK3, and TYK2. Azetidine derivatives, particularly those bearing acetamide or acetonitrile appendages, have been patented extensively for their ability to project into the solvent-exposed regions of the JAK ATP-binding site while maintaining a favorable lipophilic ligand efficiency (LLE). The secondary amine of the azetidine serves as an ideal attachment point for heteroaryl cores (e.g., pyrrolo[2,3-d]pyrimidines) via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling [2].
MerTK Inhibitors: Recent advancements in oncology have targeted the TAM receptor tyrosine kinases (Tyro3, Axl, MerTK). Rescaffolding efforts have successfully utilized azetidine-based systems to direct biaryl groups into Type 1.5 binding conformations. The azetidine core acts as a rigid spacer that accurately vectors the pharmacophore into the kinase hinge region, resulting in potent, orally bioavailable compounds with robust in vivo target engagement [3].
Validated Synthetic Methodology
To ensure trustworthiness and reproducibility, the following synthetic workflow is designed as a self-validating system. Each step includes analytical checkpoints to verify intermediate integrity before progression.
Synthetic Workflow Diagram
Fig 2: Three-step synthetic workflow from 1-Boc-azetidin-3-one to the final product.
Step-by-Step Protocol
Step 1: Preparation of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
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Procedure: A Horner-Wadsworth-Emmons (HWE) olefination is performed on 1-Boc-azetidin-3-one using triethyl phosphonoacetate and NaH in THF at 0 °C. The resulting α,β -unsaturated ester is subsequently reduced via catalytic hydrogenation (Pd/C, H₂, 1 atm) in methanol. Saponification with LiOH in THF/H₂O yields the intermediate acid.
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Causality: The HWE approach is chosen over standard Wittig chemistry to prevent the formation of difficult-to-remove triphenylphosphine oxide byproducts, ensuring a cleaner crude profile for the subsequent reduction.
Step 2: Amide Coupling (Synthesis of Boc-protected precursor)
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Procedure: Dissolve 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to pre-form the active ester. Introduce dimethylamine hydrochloride (1.5 eq) and stir for 4 hours. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.
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Causality: HATU is explicitly selected over EDC/HOBt due to the steric hindrance of the azetidine ring and the volatility of dimethylamine. The 7-azabenzotriazole moiety of HATU stabilizes the highly reactive O-At ester, drastically accelerating the coupling rate and preventing premature hydrolysis.
Step 3: Boc Deprotection and Salt Formation
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Procedure: Dissolve the purified intermediate from Step 2 in minimal dichloromethane (DCM). Add a solution of 4M HCl in 1,4-dioxane (10.0 eq) dropwise at 0 °C. Warm to room temperature and stir for 2 hours. The product will precipitate as a white crystalline solid. Filter, wash with cold diethyl ether, and dry under high vacuum.
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Causality: While Trifluoroacetic acid (TFA) is common for lab-scale deprotections, 4M HCl in dioxane is strategically utilized here. The hydrochloride salt of the highly polar azetidine product precipitates directly out of the less polar DCM/dioxane matrix. This self-purifying step bypasses the need for tedious reverse-phase chromatography, yielding a highly pure, stable, and non-hygroscopic solid ready for immediate use in cross-coupling reactions [4].
Analytical Characterization Protocol
To validate the success of the synthesis, the following analytical parameters must be met. This self-validating system ensures no downstream reactions fail due to starting material impurities.
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LC-MS (ESI+):
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Expected Mass: [M+H]+=143.2 m/z .
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Method: C18 column, gradient 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 5 minutes. The compound will elute early due to its high polarity.
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¹H NMR (400 MHz, DMSO-d6):
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Look for the distinct N,N-dimethyl singlets around δ 2.80 and 2.95 ppm (due to restricted rotation around the amide bond).
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The azetidine protons will appear as complex multiplets between δ 3.80 and 4.20 ppm, integrating for 4 protons (the CH2 groups of the ring), with the methine proton around δ 3.00-3.20 ppm.
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A broad singlet >δ 8.5 ppm will confirm the presence of the protonated secondary amine ( NH2+ ) if isolated as the HCl salt.
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